molecular formula C7H5ClO3S B1614847 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide CAS No. 25595-59-9

3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide

Cat. No.: B1614847
CAS No.: 25595-59-9
M. Wt: 204.63 g/mol
InChI Key: LNWUNIOANJTGPG-UHFFFAOYSA-N
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Description

3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide is a chemical compound with the molecular formula C7H5ClO3S It is known for its unique structure, which includes a benzoxathiole ring system with a chlorine atom and a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide typically involves the chlorination of 3H-2,1-benzoxathiole-1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex molecules with modified properties .

Scientific Research Applications

3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide involves its interaction with specific molecular targets. The chlorine atom and dioxide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    3H-2,1-benzoxathiole-1,1-dioxide: Lacks the chlorine atom but shares the benzoxathiole ring system.

    3-Bromo-3H-2,1-benzoxathiole-1,1-dioxide: Similar structure with a bromine atom instead of chlorine.

    3-Iodo-3H-2,1-benzoxathiole-1,1-dioxide: Contains an iodine atom in place of chlorine.

Uniqueness

3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other halogenated derivatives may not be suitable .

Properties

IUPAC Name

3-chloro-3H-2,1λ6-benzoxathiole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWUNIOANJTGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217514
Record name α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone
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Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25595-59-9
Record name α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-alpha,2-toluenesultone
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Record name 25595-59-9
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Record name α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone
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Record name Alpha-chloro-alpha,2-toluenesultone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide
Reactant of Route 2
3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide
Reactant of Route 3
3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide
Reactant of Route 4
3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide
Reactant of Route 5
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Reactant of Route 6
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